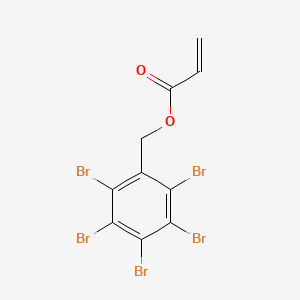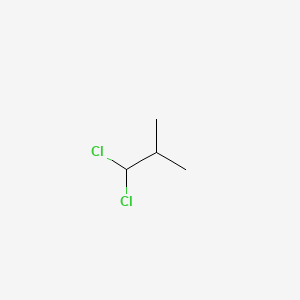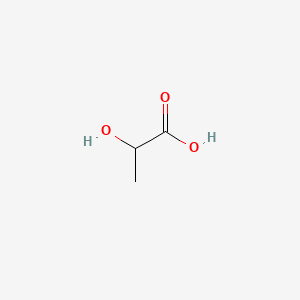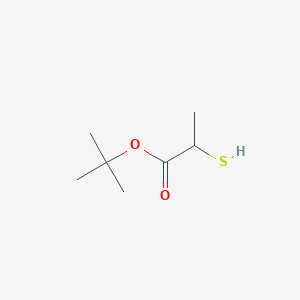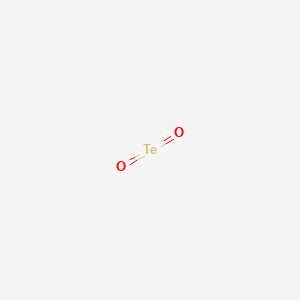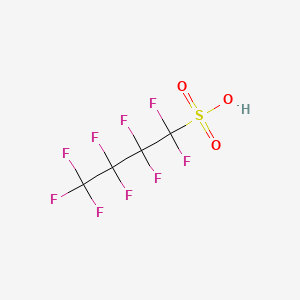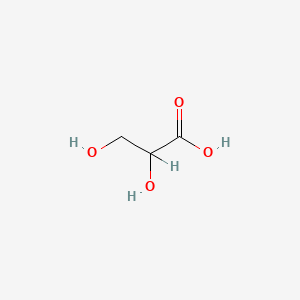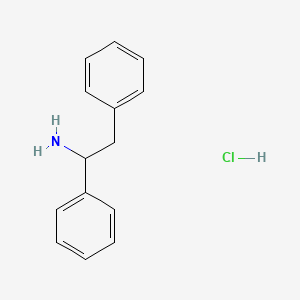
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. It is known for its use in the synthesis of pyrethroid insecticides, which are widely used in agriculture and household pest control due to their high efficacy and low toxicity to mammals .
Mecanismo De Acción
Target of Action
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, also known as dichlorvos, is an organophosphate compound . Its primary targets are acetylcholinesterase enzymes, which play a crucial role in the nervous system of insects .
Mode of Action
Dichlorvos acts by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .
Biochemical Pathways
The primary biochemical pathway affected by dichlorvos is the cholinergic pathway . By inhibiting acetylcholinesterase, dichlorvos prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons, which results in symptoms of neurotoxicity .
Result of Action
The result of dichlorvos action at the molecular level is the inhibition of acetylcholinesterase, leading to an excess of acetylcholine . At the cellular level, this causes overstimulation of neurons, leading to neurotoxicity . The ultimate effect at the organism level is paralysis and death of the insect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of dichlorvos. Temperature, humidity, and pH can affect its volatility and degradation rate. Furthermore, its toxicity can extend beyond the target pests, impacting non-target organisms and leading to bioaccumulation and potential ecosystem disruption .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions of the biochemical reaction .
Cellular Effects
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate can have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate typically involves the reaction of 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid derivatives with dichloromethane derivatives in the presence of a base. The reaction is carried out at temperatures ranging from -50°C to +50°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of triphenylphosphine in carbon tetrachloride as a catalyst to improve yield and efficiency. The process is optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pyrethroid insecticides.
Biology: Studies on its biodegradation and environmental impact are conducted to understand its behavior in ecosystems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is utilized in the production of insecticides and other agrochemicals
Comparación Con Compuestos Similares
- Cypermethrin
- Permethrin
- Lambda-cyhalothrin
- Transfluthrin
Comparison: Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is unique due to its specific structure, which imparts high stability and efficacy in insecticidal applications. Compared to similar compounds, it offers a balance of potency and safety, making it a preferred choice in many formulations .
Propiedades
Número CAS |
59897-94-8 |
|---|---|
Fórmula molecular |
C9H12Cl2O2 |
Peso molecular |
223.09 g/mol |
Nombre IUPAC |
methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3/t5-,7+/m1/s1 |
Clave InChI |
QJOOIMSFFIUFKX-VDTYLAMSSA-N |
SMILES |
CC1(C(C1C(=O)OC)C=C(Cl)Cl)C |
SMILES isomérico |
CC1([C@@H]([C@H]1C(=O)OC)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)OC)C=C(Cl)Cl)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



